Furaline

Description

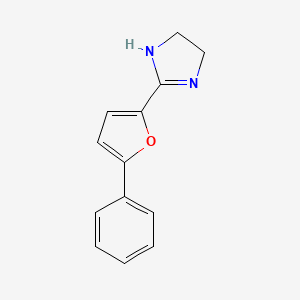

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-(5-phenylfuran-2-yl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C13H12N2O/c1-2-4-10(5-3-1)11-6-7-12(16-11)13-14-8-9-15-13/h1-7H,8-9H2,(H,14,15) |

InChI Key |

HNPLGLAMYJQFOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Furaline As a Defined Chemical Compound: 2 5 Phenyl Furan 2 Yl 4,5 Dihydro 1h Imidazole

Synthesis and Synthetic Methodologies of Furaline and its Derivatives

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules. For the synthesis of this compound and its analogs, various catalytic methods can be envisioned.

Palladium-catalyzed hydrogenation is a powerful and widely used method for the reduction of carbon-carbon double and triple bonds. mdpi.com In the context of this compound synthesis, this technique could be employed in several ways. For instance, if the synthesis of the 5-phenylfuran precursor proceeds through a pathway that leaves a reducible C=C bond in a side chain, palladium on carbon (Pd/C) with hydrogen gas would be the standard method for its saturation.

Furthermore, the furan (B31954) ring itself can undergo hydrogenation over noble metal catalysts like palladium, although this typically requires more forcing conditions. researchgate.netacs.org This could be a method to produce derivatives of this compound with a saturated tetrahydrofuran (B95107) core. The selectivity of such a reduction in the presence of the phenyl and dihydroimidazole (B8729859) rings would be a key consideration.

Table 2: Examples of Palladium-Catalyzed Hydrogenation in Heterocyclic Chemistry

| Substrate | Catalyst | Product | Reference |

|---|---|---|---|

| Furan | Pd/Al₂O₃ | Tetrahydrofuran | mdpi.com |

| Substituted Furans | Hydrosilanes with Palladium catalyst | Substituted Tetrahydrofurans | wikipedia.org |

| Conjugated Alkene | Palladium on Carbon (Pd/C) | Saturated Alkane | wikipedia.org |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgrsc.org They have emerged as highly versatile heterogeneous catalysts for a variety of organic transformations due to their high surface area, tunable porosity, and well-defined active sites. researchgate.net

Hypothetically, MOFs could be employed in the synthesis of this compound analogs in several ways. For example, a Lewis acidic MOF, containing coordinatively unsaturated metal sites (e.g., based on Zn²⁺, Cu²⁺, or Fe³⁺), could catalyze the cyclization reaction between 5-phenylfuran-2-carbonitrile and ethylenediamine (B42938) to form the dihydroimidazole ring. rsc.org This heterogeneous approach would offer advantages in terms of catalyst separation and reusability compared to homogeneous Lewis acids.

Furthermore, MOFs functionalized with catalytic groups, such as N-heterocyclic carbenes (NHCs), could be designed to promote specific bond-forming reactions in the synthesis of more complex this compound derivatives. postech.ac.krresearchgate.net The confined environment within the pores of a MOF could also impart shape and size selectivity to the catalytic reactions, potentially leading to novel analogs that are difficult to access through traditional methods. While the application of MOFs to the specific synthesis of this compound is not yet reported, their successful use in the synthesis of other N-containing heterocycles suggests a promising area for future research. rsc.orgrsc.org

Mechanistic Investigations of this compound Formation Reactions

Detailed mechanistic studies specifically for the formation of this compound are not extensively documented in the available literature. However, the synthesis of similar 2-substituted imidazolines typically involves the condensation of an aldehyde with a diamine, such as ethylenediamine. In the context of this compound, this would likely involve the reaction of 5-phenyl-2-furaldehyde (B76939) with ethylenediamine.

The generally accepted mechanism for this type of reaction proceeds through the following steps:

Nucleophilic attack: One of the amino groups of ethylenediamine attacks the carbonyl carbon of the aldehyde.

Formation of a hemiaminal: This initial attack forms a tetrahedral intermediate known as a hemiaminal.

Dehydration: The hemiaminal then loses a molecule of water to form a Schiff base (imine).

Intramolecular cyclization: The second amino group of the ethylenediamine derivative then attacks the imine carbon in an intramolecular fashion.

Proton transfer and tautomerization: A series of proton transfers leads to the final 4,5-dihydro-1H-imidazole ring structure.

Stereochemical Control and Regioselectivity in this compound Derivative Synthesis

The synthesis of this compound itself does not inherently involve the creation of stereocenters. However, the synthesis of this compound derivatives with substituents on the dihydroimidazole or furan rings could introduce chirality.

Stereochemical Control:

Chiral Auxiliaries: The use of chiral diamines in the initial condensation reaction could lead to the formation of enantiomerically enriched or pure this compound derivatives.

Asymmetric Catalysis: The development of chiral catalysts for the cyclization step could also provide a route to specific stereoisomers.

Regioselectivity:

Substituted Phenyl Rings: When using a substituted phenyl starting material, the regioselectivity of the initial synthesis of the 5-phenyl-furan-2-carbaldehyde precursor would be critical. The directing effects of the substituents on the phenyl ring would determine the position of further functionalization.

Functionalization of the Furan Ring: Electrophilic substitution on the furan ring of this compound is expected to occur at the position most activated by the existing substituents. The phenyl and dihydroimidazole groups will influence the electron density of the furan ring, thereby directing incoming electrophiles.

Research on intramolecular Diels-Alder reactions of furan-containing compounds has shown that the stereochemical outcome can be highly dependent on the nature of the substituents. rsc.org For instance, the bulkiness of substituents can dictate the preference for exo or endo products in cycloaddition reactions. rsc.org

Modular Synthetic Pathways to Fluorine-Containing this compound Analogues (Hypothetical)

The introduction of fluorine into heterocyclic compounds is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. researchgate.net While no specific synthesis of fluorinated this compound analogues has been reported, several hypothetical modular pathways can be proposed based on established synthetic methodologies for fluorinated heterocycles. nih.gov

Table 2: Hypothetical Strategies for the Synthesis of Fluorinated this compound Analogues

| Strategy | Description | Potential Starting Materials |

|---|---|---|

| Late-Stage Fluorination | Introduction of a fluorine atom onto the pre-formed this compound scaffold. This could involve electrophilic or nucleophilic fluorinating agents. | This compound, Selectfluor, N-Fluorobenzenesulfonimide |

| Synthesis from Fluorinated Building Blocks | Utilizing fluorinated precursors in the synthesis of the this compound core. | Fluorinated phenylboronic acids, fluorinated furan-2-carbaldehydes |

| Deoxyfluorination | Replacement of a hydroxyl group with a fluorine atom on a this compound precursor. | Hydroxylated this compound precursor, DAST, Deoxo-Fluor |

The synthesis of fluorinated imidazoles often involves multi-step sequences, including diazotization and subsequent decomposition in the presence of a fluoride (B91410) source. researchgate.net A similar approach could potentially be adapted for the synthesis of fluorinated this compound analogues.

Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is dictated by the electronic properties and inherent reactivity of its constituent furan and dihydroimidazole moieties.

Furan Ring Functionalization and Stability

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution will be directed by the existing phenyl and dihydroimidazolyl substituents. The stability of the furan ring can be compromised under strongly acidic conditions, which can lead to ring-opening reactions.

Table 3: Potential Furan Ring Functionalization Reactions

| Reaction Type | Reagents | Expected Outcome |

|---|---|---|

| Nitration | HNO3/H2SO4 | Introduction of a nitro group onto the furan ring. |

| Halogenation | Br2, Cl2, I2 | Introduction of a halogen atom onto the furan ring. |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Introduction of an acyl group onto the furan ring. |

| Vilsmeier-Haack Formylation | POCl3/DMF | Introduction of a formyl group onto the furan ring. |

Studies on other 2,5-disubstituted furans have demonstrated that electrophilic substitution can occur, leading to a variety of functionalized derivatives. researchgate.net

Dihydroimidazole Moiety Reactivity

The 4,5-dihydro-1H-imidazole ring contains two nitrogen atoms, one of which is part of an imine functional group and the other an amine. The lone pair of electrons on the sp3-hybridized nitrogen atom makes it nucleophilic and basic.

N-Alkylation and N-Acylation: The secondary amine in the dihydroimidazole ring can be readily alkylated or acylated to introduce a variety of substituents.

Hydrolysis: The imine functionality in the dihydroimidazole ring is susceptible to hydrolysis under acidic conditions, which would lead to ring opening and the formation of an N-(2-aminoethyl)amide derivative of 5-phenyl-2-furoic acid.

Reduction: The imine double bond can be reduced to yield a fully saturated imidazolidine (B613845) ring.

The imidazole (B134444) ring system, in general, is known to react with various electrophiles. researchgate.net

Derivatization Strategies for Enhanced Functionality

The this compound scaffold can be derivatized at several positions to modulate its properties and introduce new functionalities.

Modification of the Phenyl Ring: The phenyl group can be functionalized through standard electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents.

Cross-Coupling Reactions: If a halogen is introduced onto the furan or phenyl ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds.

"Click" Chemistry: Introduction of an azide (B81097) or alkyne functionality onto the this compound scaffold would enable its conjugation to other molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

The synthesis of various imidazole derivatives often involves multi-component reactions, which allow for the rapid generation of a library of compounds with diverse functionalities. organic-chemistry.orgrsc.orgresearchgate.net

Amine Derivatization (e.g., Amithis compound)

Amine derivatization is a chemical modification process where an amine functional group (-NH₂) is introduced into a molecule. squ.edu.om In the context of this compound, a key example of this is the synthesis of Amithis compound. nih.gov Amithis compound, chemically named 3-[5-(4,5-dihydro-1H-imidazol-2-yl)-furan-2-yl]phenylamine, is an amino derivative of this compound. nih.gov This derivatization involves the introduction of an amine group onto the phenyl ring of the this compound structure. The addition of the hydrophilic amino group in Amithis compound was a strategic design choice to alter the compound's physicochemical properties, specifically to influence its distribution and targeting within biological systems. nih.gov

Substitution Reactions on Aromatic Rings (Phenyl and Furan)

The this compound molecule contains two aromatic rings susceptible to substitution reactions: a phenyl ring and a furan ring.

Furan Ring: The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophilic substitution than benzene (B151609). chemicalbook.comyoutube.com Reactions such as halogenation, nitration, and acylation typically occur preferentially at the 2-position (α-position) of the furan ring, as the intermediate cation formed by electrophilic attack at this position is more stable due to greater resonance stabilization. chemicalbook.compearson.com Since the 2-position in this compound is already substituted, electrophilic attack would be expected to occur at the next most reactive site, the 5-position, which is also occupied. Therefore, further substitution on the furan ring would target the less reactive 3- or 4-positions. Friedel-Crafts alkylation of furan is generally not feasible due to the ring's sensitivity to the strong acids used as catalysts, which can cause polymerization or ring-opening. pharmaguideline.com

Phenyl Ring: The phenyl group in this compound can undergo electrophilic aromatic substitution. The furan ring attached to the phenyl group acts as a substituent, influencing the rate and position of the incoming electrophile. The specific directing effects (ortho, meta, para) would determine the position of substitution on this ring.

Reaction Kinetics and Thermodynamics of this compound Transformations

Detailed studies on the reaction kinetics and thermodynamics specifically for this compound transformations are not extensively available in the public domain. However, general principles can be applied. The kinetics of substitution reactions on its constituent rings would be governed by factors such as the nature of the reactants, temperature, and the presence of catalysts. For instance, the rate of electrophilic substitution on the furan ring is known to be much faster than on benzene due to furan's higher electron density. chemicalbook.com

Thermodynamics governs the energy changes and equilibrium position of chemical reactions. Phase transformations, such as melting or boiling, are associated with changes in enthalpy and entropy, and the spontaneity of these transformations is determined by the change in Gibbs free energy. youtube.comyoutube.com For chemical transformations of this compound, such as derivatization, the equilibrium constant is related to the standard Gibbs free energy change of the reaction.

Advanced Applications and Research Domains of this compound Derivatives

The this compound scaffold has been identified as a valuable starting point for the development of specialized chemical probes and potential therapeutic agents. Research has primarily focused on modifying the basic this compound structure to create derivatives with enhanced biological activity and selectivity.

Enzyme Inhibition Studies (Excluding Clinical Human Trials)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. ucl.ac.uk They can be reversible, dissociating from the enzyme, or irreversible, often forming a permanent covalent bond. ucl.ac.uk The study of enzyme inhibition is a cornerstone of drug discovery. Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, leveraging the compound's unique structural features to interact with enzyme active sites.

Monoamine Oxidase (MAO) Inhibition by this compound Analogues

Monoamine oxidases (MAO) are a family of enzymes responsible for the breakdown of key neurotransmitters, such as serotonin (B10506) and dopamine, as well as other dietary amines. mdpi.comnih.govpatsnap.com There are two main isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. criver.com Inhibition of these enzymes can increase the concentration of neurotransmitters, a mechanism utilized in the treatment of neurological and psychiatric disorders. patsnap.comcriver.com this compound has been identified as a suitable lead compound for developing MAO inhibitors. nih.gov Analogues based on the this compound framework have demonstrated the ability to act as selective and reversible inhibitors of MAO-A. nih.gov

Selectivity for MAO-A Isoform (in vitro assays)

In vitro assays are crucial for determining the potency and selectivity of enzyme inhibitors. These experiments, conducted on isolated enzymes, allow for precise measurement of inhibitory activity. Studies using homogenate preparations from rat liver and human embryonic kidney (HEK) cells expressing either MAO-A or MAO-B have shown that compounds with the this compound chemical frame behave as selective inhibitors of the MAO-A isoform. nih.gov

One of the most studied derivatives, Amithis compound, was found to be a selective MAO-A inhibitor. nih.gov The inhibitory activity of these compounds is typically quantified by their IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) or their Kᵢ value (the inhibition constant).

In Vitro MAO-A Inhibition Data for this compound Analogues

| Compound | Description | Target | Inhibition Type | Potency/Selectivity |

|---|---|---|---|---|

| This compound (Compound 17) | Lead Compound | MAO-A | Selective, Reversible | Identified as a suitable lead for MAO-A inhibitors. nih.gov |

This selectivity for the MAO-A isoform is a key finding, as selective inhibitors are often associated with more targeted effects. nih.gov The reversible nature of the inhibition is also significant, as reversible inhibitors can be cleared from the system, potentially offering a different profile compared to irreversible inhibitors. ucl.ac.uk

Structure-Activity Relationship (SAR) Studies for MAO Inhibition

This compound has been identified as a lead compound in the development of monoamine oxidase (MAO) inhibitors. Research into its derivatives has provided insights into the structure-activity relationship (SAR) for MAO-A inhibition. Compounds possessing the 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole framework have been shown to act as selective MAO-A inhibitors. nih.gov

A key area of investigation has been the substitution on the phenyl ring. The introduction of an amino group, for instance, has been a significant modification. The resulting compound, 3-[5-(4,5-dihydro-1H-imidazol-2-yl)-furan-2-yl]phenylamine, known as Amithis compound, demonstrates the potential of this scaffold. Amithis compound, with its increased hydrophilic character due to the amino group, has been observed to selectively inhibit peripheral MAO-A in vivo, with a pronounced effect on the liver while not affecting the brain MAO-A. nih.gov This highlights the critical role of phenyl ring substitutions in determining the selectivity and pharmacokinetic properties of this compound-based MAO inhibitors.

The general pharmacophoric requirement for many MAO inhibitors includes an amino or imino group, which is crucial for forming complexes within the enzyme's active site. nih.govacs.org The imidazoline (B1206853) ring in this compound provides this necessary feature. The development of selective and reversible MAO inhibitors is a key focus in medicinal chemistry to minimize the side effects associated with older, irreversible inhibitors. nih.govacs.orgrsc.org

Table 1: SAR Insights for this compound Derivatives as MAO-A Inhibitors

| Moiety | Position | Substitution | Effect on MAO-A Inhibition |

|---|---|---|---|

| Phenyl Ring | 3' | Amino Group (e.g., Amithis compound) | Increased hydrophilicity, selective peripheral inhibition |

| Core Structure | - | 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole | Selective MAO-A inhibition |

Reversible Inhibition Mechanisms

Compounds based on the this compound structure have been characterized as reversible inhibitors of MAO-A. nih.gov Reversible inhibition is a desirable trait in modern MAO inhibitors as it can lead to a better safety profile compared to irreversible inhibitors. nih.govacs.orgrsc.org The mechanism of reversible inhibition involves the formation of a non-covalent bond between the inhibitor and the enzyme, allowing the enzyme to regain its function once the inhibitor is cleared from the system.

Enzyme kinetic studies are essential to determine the nature of this inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov For this compound derivatives, their action as reversible MAO-A inhibitors has been confirmed through enzyme assays using preparations from rat liver and HEK cells that express either MAO-A or MAO-B. nih.gov The selectivity for MAO-A over MAO-B is a significant finding, as MAO-A is the primary enzyme responsible for the metabolism of serotonin in the central nervous system, making its inhibitors relevant for treating depression. nih.gov

Inhibition of Other Enzyme Systems (Hypothetical, based on broader pyrrole/furan activity)

While specific studies on this compound's activity against other enzyme systems are not available, the broader classes of compounds to which it belongs, namely furan and imidazole derivatives, have been shown to inhibit various other enzymes. For instance, some 2-phenylbenzofuran (B156813) derivatives have demonstrated selective inhibition of butyrylcholinesterase (BChE). nih.gov Additionally, certain phenyl-substituted furan derivatives have been investigated as inhibitors of phosphodiesterase type 4 (PDE4). ebi.ac.uk Given the structural similarities, it is plausible that this compound and its analogs could be explored for their inhibitory potential against these and other enzyme systems.

Broader Biological Activity Research (Excluding in vivo Human Trials)

Anticancer and Antitubercular Properties of Pyrrole Derivatives (Contextual)

The furan and imidazole moieties present in this compound are found in numerous compounds with documented biological activities. Furan derivatives have been investigated for a wide range of pharmacological effects, including anticancer properties. wisdomlib.orgutripoli.edu.ly Similarly, imidazole-containing compounds are a significant focus in the development of novel anticancer agents, with some derivatives showing potential by inducing apoptosis and cellular senescence. rsc.orgmdpi.comfrontiersin.orgmdpi.comnih.gov

In the context of antitubercular activity, both furan and imidazole derivatives have shown promise. Furan-containing compounds have been a subject of interest for their potential antitubercular effects. nih.gov Imidazole derivatives, in particular, have been extensively studied, leading to the development of drugs like delamanid (B1670213) for the treatment of multidrug-resistant tuberculosis. researchgate.netnih.govresearchgate.netfinechem-mirea.ru The presence of both furan and imidazole rings in this compound suggests that it could be a scaffold for the design of new anticancer and antitubercular agents.

Table 2: Contextual Biological Activities of Furan and Imidazole Scaffolds

| Scaffold | Biological Activity |

|---|---|

| Furan | Anticancer, Antitubercular, Anti-inflammatory, Neuroprotective |

| Imidazole | Anticancer, Antitubercular, Anti-inflammatory |

Neuroprotective and Anti-inflammatory Potential (Contextual)

Furan and its derivatives have been explored for their neuroprotective and anti-inflammatory properties. wisdomlib.orgijabbr.com Studies on 2-arylbenzo[b]furan derivatives have revealed their potential neuroprotective and anti-inflammatory effects. nih.gov Specifically, some benzofuran (B130515) derivatives have shown protective action against NMDA-induced excitotoxicity. nih.govresearchgate.net

The anti-inflammatory potential of furan-containing compounds is also well-documented, with various derivatives showing significant activity in preclinical models. dovepress.com Given that this compound contains a 2-phenylfuran (B99556) moiety, it is conceivable that this compound and its derivatives could exhibit similar neuroprotective and anti-inflammatory activities.

Advanced Materials Science Applications (Future Research Directions)

The heterocyclic components of this compound, furan and imidazole, are also of interest in the field of materials science. Imidazole and its derivatives have been utilized in the development of functional materials, including polymers for various applications. nih.gov Furan-based compounds are also being explored as building blocks for novel polymers and materials. The combination of these two heterocyclic systems in a single molecule like this compound could offer unique properties for the design of new materials, although this remains a hypothetical area for future research.

Role of this compound Scaffolds in Polymer Chemistry (e.g., as monomers or modifiers)

While direct studies detailing the use of this compound as a monomer or polymer modifier are not extensively documented, the constituent furan and imidazole scaffolds are of significant interest in polymer chemistry. Furan derivatives are recognized as valuable bio-based building blocks for creating more sustainable polymers. The imidazole ring, known for its versatile chemical reactivity, is advantageous in polymeric systems because it can be easily modified.

The presence of both the furan and imidazole moieties within the this compound structure suggests its potential as a versatile component in polymer synthesis. The furan ring offers a potential route for creating polymers from renewable resources, while the imidazole portion could be functionalized to tune polymer properties, introduce cross-linking sites, or chelate with metal ions to form polymer-metal complexes.

Self-Assembling this compound Architectures

Self-assembly is a process where components spontaneously organize into ordered structures. This phenomenon is driven by specific, non-covalent interactions between molecules. The molecular structure of this compound contains key features that make it a candidate for forming such self-assembling architectures.

The imidazole ring is known to facilitate the formation of supramolecular structures through various non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. The phenyl-furan component of this compound, with its extended π-electron system, can also participate in π-π stacking interactions, which are crucial for the organization of aromatic molecules. The interplay of these potential interactions could direct this compound molecules to arrange themselves into well-defined, higher-order structures like films, fibers, or other complex assemblies.

Theoretical and Computational Chemistry of this compound

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules like this compound at an atomic level. These methods allow for the investigation of molecular structure, stability, and reactivity without the need for laboratory synthesis.

Quantum Chemical Calculations of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of organic molecules.

Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. By applying DFT methods, such as the widely used B3LYP functional, researchers can calculate key structural parameters like bond lengths and bond angles. nih.govresearchgate.net For a molecule like this compound, DFT calculations would reveal the precise spatial relationship between the phenyl, furan, and dihydroimidazole rings, identifying the most energetically favorable conformation.

| Parameter | Description | Typical Predicted Value Range |

|---|---|---|

| C=N Bond Length (Imidazole) | The length of the double bond between carbon and nitrogen in the imidazole ring. | 1.30 - 1.35 Å |

| C-O Bond Length (Furan) | The length of the carbon-oxygen bonds within the furan ring. | 1.36 - 1.38 Å |

| C-C Bond Angle (Phenyl) | The internal angle between adjacent carbon atoms in the phenyl ring. | ~120° |

| Dihedral Angle (Furan-Phenyl) | The twist angle between the planes of the furan and phenyl rings. | Dependent on steric hindrance |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally implies higher reactivity. nih.gov

Computational studies on similar furan-imidazole structures have used DFT to calculate these orbital energies. nih.govacadpubl.eu For this compound, the HOMO is expected to be located on the electron-rich phenyl-furan system, which can act as an electron donor. malayajournal.org Conversely, the LUMO would likely be distributed across the imidazole portion, which can act as an electron acceptor. malayajournal.org This charge transfer characteristic is fundamental to understanding its electronic properties. nih.gov

| Parameter | Symbol | Significance | Example Calculated Value (for similar furan-imidazole compounds) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron orbital; relates to electron-donating ability. | -5.28 eV malayajournal.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant electron orbital; relates to electron-accepting ability. | -1.27 eV malayajournal.org |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | 4.01 eV malayajournal.org |

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. DFT calculations can simulate Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researcher.liferesearchgate.net The calculated vibrational frequencies in an IR spectrum correspond to the stretching and bending of specific chemical bonds, while calculated NMR chemical shifts correspond to the electronic environment of atomic nuclei (typically ¹H and ¹³C). nih.govbohrium.com These predicted spectra serve as a benchmark for comparison with experimental results. mdpi.com

For this compound, DFT would predict characteristic IR absorption bands for C=N stretching in the imidazole ring and C-O-C vibrations in the furan ring. Similarly, ¹H and ¹³C NMR spectra would be simulated to show the expected chemical shifts for protons and carbons in the different ring systems.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| C-H Stretch (Aromatic) | Phenyl & Furan Rings | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Dihydroimidazole Ring | 2850 - 2960 |

| C=N Stretch | Imidazole Ring | 1590 - 1625 mdpi.com |

| C=C Stretch | Phenyl & Furan Rings | 1400 - 1600 |

| C-O-C Stretch | Furan Ring | 1000 - 1300 |

| Proton Type | Molecular Region | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | Phenyl & Furan Rings | 6.5 - 8.0 |

| Aliphatic Protons (CH2) | Dihydroimidazole Ring | 3.5 - 4.5 |

| Amine Proton (N-H) | Imidazole Ring | Variable, often broad |

Molecular Modeling and Simulation of this compound Interactions

Computational methods such as molecular modeling and simulation are pivotal in elucidating the potential interactions of this compound at a molecular level. These techniques provide insights into its binding affinity with biological targets, conformational dynamics, and the relationship between its structure and activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein or enzyme.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar furan and imidazole derivatives provides a framework for how this compound's interactions could be modeled. For instance, studies on novel thiazole (B1198619) derivatives incorporating both imidazole and furan scaffolds have been conducted to explore their antimicrobial potential by docking them against the DNA gyrase B enzyme. nih.govresearchgate.net In these studies, compounds with good binding energies were found to interact with key amino acid residues in the enzyme's active site, similar to known inhibitors. nih.gov

Another relevant example involves the docking of furan-azetidinone hybrids against several bacterial enzymes from E. coli, including enoyl reductase. ijper.org The results of such studies are typically quantified by a docking score and binding energy, which estimate the binding affinity. For example, the docking of furan-azetidinone compounds against enoyl reductase yielded significant glide scores, with the most potent compounds forming pi-pi stacking interactions with phenylalanine and tyrosine residues at the active site. ijper.org Similarly, docking studies on tetra-substituted imidazole derivatives with the NADPH enzyme have shown binding energies that suggest potential antioxidant activity. nih.gov

Table 1: Illustrative Molecular Docking Data for Furan-Imidazole Derivatives Against Bacterial Enzymes

| Compound Scaffold | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Furan-Azetidinone Hybrid (4e) | E. coli Enoyl Reductase | -9.195 | PHE 94, TYR 146 | ijper.org |

| Furan-Azetidinone Hybrid (4d) | E. coli Enoyl Reductase | -9.039 | TYR 146 | ijper.org |

| Thiazole-Furan-Imidazole Hybrid | DNA Gyrase B | -7.5 | Asp81, Gly109, Pro87 | nih.gov |

| Tetra-substituted Imidazole (HL) | NADPH | -6.37 | Not Specified | nih.gov |

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. For a compound like this compound, MD simulations can provide detailed information on its conformational flexibility and the stability of its binding to a biological target over time. These simulations model the atomistic behavior, offering a dynamic view that complements the static picture provided by molecular docking.

In the context of drug discovery, MD simulations are typically performed after a docking study to refine the binding pose of the ligand and to assess the stability of the ligand-protein complex. The simulation tracks the movements and interactions of the ligand within the binding site over a period of nanoseconds, revealing how the protein conformation might adapt to the ligand and the persistence of key interactions, such as hydrogen bonds. This information is crucial for evaluating the viability of a potential drug candidate.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

While no specific QSAR models for this compound have been published, studies on structurally related compounds demonstrate the applicability of this approach. For instance, a QSAR study was conducted on a series of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives. nih.gov This study used physicochemical parameters such as electronic (Hammett sigma), hydrophobicity (pi), and steric (molar refractivity) properties to model the cytotoxicity of the compounds. The resulting model, validated statistically, indicated that factors like the presence of a thiol substituent and the electronic properties of substituents on the phenyl ring significantly influenced the compound's activity. nih.gov

Another relevant study developed 3D-QSAR models for a series of antileishmanial 2-phenyl-2,3-dihydrobenzofurans, which share the phenyl-furan motif with this compound. mdpi.com This study found that 3D-QSAR models, which are based on the 3D molecular structures and their interaction fields, were superior in predicting the antileishmanial activity compared to models based on 2D molecular descriptors. mdpi.com The analysis of the best model revealed the key structural features required for activity, providing guidance for the design of new analogues. mdpi.com These examples show how QSAR modeling could be applied to a series of this compound derivatives to understand the structural requirements for a specific biological activity and to predict the potency of novel analogues.

Analytical Methodologies for this compound and its Derivatives

The development of reliable analytical methods is essential for the identification, purification, and quantification of chemical compounds like this compound. Chromatographic techniques are particularly important for ensuring the purity and characterizing the properties of such molecules.

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, these methods would be crucial for isolating it from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It is a highly versatile and reliable method for assessing the purity of pharmaceutical and chemical compounds.

Specific HPLC methods for the analysis of this compound have not been detailed in the literature. However, based on the analysis of other imidazole derivatives, a suitable reversed-phase HPLC (RP-HPLC) method can be proposed. RP-HPLC is commonly used for the separation of moderately polar to nonpolar compounds, a category into which this compound would likely fall.

Several studies describe the successful separation of various imidazole-containing drugs using RP-HPLC. ptfarm.plnih.govmdpi.com These methods typically employ a C8 or C18 stationary phase column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like potassium phosphate (B84403) or ammonium (B1175870) acetate, to control the pH and improve peak shape. mdpi.comwiley.com Detection is commonly achieved using a UV detector, as the aromatic rings in this compound would absorb UV light at a specific wavelength, likely in the range of 210-300 nm. mdpi.comcmes.org By optimizing parameters such as the mobile phase composition, flow rate, and column temperature, a robust HPLC method could be developed for the routine analysis of this compound, allowing for accurate determination of its purity and quantification in various samples.

Table 2: Exemplary HPLC Conditions for the Analysis of Imidazole Derivatives

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte Type | Reference |

|---|---|---|---|---|---|

| Thermo Scientific® BDS Hypersil C8 | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | 1.0 | 300 | Imidazole anti-infective drugs | mdpi.com |

| CHIRALCEL OJ (10 µm) | Hexane with alcohol modifiers and diethylamine | 0.8 | 220 | Imidazole derivative enantiomers | ptfarm.pl |

| Supersil-ODS-B (C18) | Acetonitrile: Ionic reagent solution (40:60, v/v) | Not Specified | 210 | Imidazole and its impurities | cmes.org |

| Hypersil C-18 | Acetonitrile:Phosphate buffer | Not Specified | Not Specified | Imidazole antimycotic drugs | nih.gov |

Chromatographic Separation Techniques for this compound

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For a compound like this compound, which may have limited volatility, GC analysis would likely require a derivatization step to convert it into a more volatile form. This is a common practice for compounds containing polar functional groups, such as the N-H group in the dihydroimidazole ring.

A typical GC method for the analysis of this compound derivatives would involve a gas chromatograph coupled with a mass spectrometer (GC-MS). researchgate.net The GC separates the components of a mixture, and the MS provides identification and quantification. An HP-5MS column is often suitable for the separation of furan and its derivatives. mdpi.com The operating conditions, such as injector temperature, column temperature program, and carrier gas flow rate, would need to be optimized to achieve good separation and peak shape. For instance, a temperature program might start at a lower temperature and gradually increase to elute compounds of varying volatility. mdpi.com

Spectroscopic Identification and Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For a this compound analogue, 1-(2,3-dihydrobenzo[b] researchgate.netmdpi.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the following ¹H NMR spectral data has been reported:

A multiplet at 4.39 ppm corresponding to the CH₂ protons of the benzodioxane moiety.

A doublet at 6.34 ppm assigned to a proton on the furfuryl moiety.

A doublet at 6.71 ppm also assigned to a proton on the furfural (B47365) moiety.

Signals in the region of 7.14-8.53 ppm corresponding to the aromatic protons. nih.gov

The ¹³C NMR spectrum for the same compound showed:

Signals at 53.29 ppm and 64.33 ppm for the two CH₂ carbons of the benzodioxane moiety.

Signals at 109.25, 111.33, and 123.02 ppm for the carbons of the furfural moiety.

Aromatic and ipso-carbon signals in the region of 124.04-141.31 ppm.

A signal for the C=N carbon of the imidazole ring at 156.02 ppm. nih.gov

For another related series, 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole derivatives, a multiplet signal between δ 6.87-8.09 ppm was observed in the ¹H NMR spectrum, corresponding to the aromatic protons, and a singlet at δ 13.00 ppm was attributed to the NH of the imidazole ring. researchgate.net

Based on these examples, the expected NMR spectra for this compound would show characteristic signals for the protons and carbons in the phenyl, furan, and dihydroimidazole rings.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound Analogues

| Compound | Nucleus | Chemical Shift (ppm) | Assignment |

| 1-(2,3-dihydrobenzo[b] researchgate.netmdpi.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole nih.gov | ¹H | 4.39 (m) | CH₂ (benzodioxane) |

| ¹H | 6.34 (d) | H-furfural | |

| ¹H | 6.71 (d) | H-furfural | |

| ¹H | 7.14-8.53 (m) | Aromatic protons | |

| ¹³C | 53.29, 64.33 | CH₂ (benzodioxane) | |

| ¹³C | 109.25, 111.33, 123.02 | C-furfural | |

| ¹³C | 124.04-141.31 | Aromatic carbons | |

| ¹³C | 156.02 | C=N (imidazole) | |

| 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole derivative researchgate.net | ¹H | 6.87-8.09 (m) | Aromatic protons |

| ¹H | 13.00 (s) | NH (imidazole) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For a series of 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole derivatives, the following characteristic IR absorption bands were observed:

N-H stretch (imidazole ring): 3437 cm⁻¹

Aromatic C-H stretch: 3053 cm⁻¹

C=N stretch: 1681 cm⁻¹

C=C stretch: 1599 and 1489 cm⁻¹ researchgate.net

In another study on 1-(2,3-dihydrobenzo[b] researchgate.netmdpi.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the following peaks were identified:

C=N stretch: 1599 cm⁻¹

C-O stretch (furan and dioxin): 1245 cm⁻¹

C=C stretch: 1441, 1403, 1294 cm⁻¹

C-H stretch: 2319-3052 cm⁻¹ nih.gov

These data suggest that the IR spectrum of this compound would exhibit characteristic peaks for the N-H bond of the dihydroimidazole ring, the C-H bonds of the aromatic and heterocyclic rings, the C=N double bond of the dihydroimidazole ring, and the C-O bond of the furan ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Analogues

| Compound Series | Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole derivatives researchgate.net | 3437 | N-H stretch (imidazole) |

| 3053 | Aromatic C-H stretch | |

| 1681 | C=N stretch | |

| 1599, 1489 | C=C stretch | |

| 1-(2,3-dihydrobenzo[b] researchgate.netmdpi.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole nih.gov | 1599 | C=N stretch |

| 1245 | C-O stretch (furan and dioxin) | |

| 1441, 1403, 1294 | C=C stretch | |

| 2319-3052 | C-H stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

While a specific mass spectrum for this compound is not available, the fragmentation of the furan molecule has been studied. The fragmentation process is dependent on the ionization energy. ed.ac.uk The parent molecular ion of furan (C₄H₄O⁺) is typically observed, along with various fragment ions resulting from the breaking of C-C and C-O bonds. ed.ac.ukresearchgate.net For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 212). The fragmentation pattern would likely involve cleavage of the bonds connecting the three ring systems, as well as fragmentation within the rings themselves. The study of related imidazole derivatives has shown that the mass spectra often display a prominent M+1 peak, which helps in confirming the molecular formula. researchgate.net

Electrochemical Detection Methods for this compound Analogues

Electrochemical detection methods offer a sensitive and selective approach for the analysis of electroactive compounds. Imidazole derivatives have been shown to be detectable using these methods. researchgate.net For instance, new imidazole-derived fluorescent sensors have been synthesized for the detection of metal ions like copper (II) in aqueous solutions. seejph.com The sensing mechanism involves the coordination of the nitrogen atoms in the imidazole ring with the metal ion, leading to a change in the electrochemical or fluorescent properties of the molecule. seejph.com

Given the presence of the electroactive furan and imidazole moieties, it is plausible that this compound and its analogues could be detected using techniques such as cyclic voltammetry or differential pulse voltammetry. The specific potential at which this compound would be oxidized or reduced would depend on its exact chemical environment and the electrode material used.

Extraction and Sample Preparation Techniques for Complex Matrices

The analysis of compounds like this compound from complex matrices, such as biological fluids, environmental samples, or food products, requires an effective extraction and sample preparation step to isolate the analyte of interest and remove interfering substances.

Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govwikipedia.org SPE utilizes a solid sorbent material to selectively retain the analyte, which is then eluted with a suitable solvent. wikipedia.org For heterocyclic compounds, various SPE sorbents can be employed depending on the polarity and chemical properties of the analyte. nih.gov Another common technique is liquid-liquid extraction (LLE), which separates compounds based on their differential solubility in two immiscible liquid phases. nih.gov

For volatile derivatives, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a sensitive and solvent-free method. acs.org This technique involves exposing a coated fiber to the headspace above a sample to adsorb volatile analytes, which are then thermally desorbed into the GC injector. acs.org The choice of extraction method would depend on the specific matrix and the concentration of this compound or its derivatives.

Environmental Chemistry and Fate of this compound (Compound)

The environmental persistence, transformation, and ultimate fate of this compound are determined by a combination of biological and physical processes. These include biodegradation by microorganisms, photodegradation by sunlight, and the potential for its detection and monitoring in various environmental compartments.

The biodegradation of this compound in the environment is expected to be a complex process, likely involving the enzymatic activities of diverse microbial communities. The degradation would probably proceed through the breakdown of its core structures: the furan ring and the dihydroimidazole ring.

Furan Moiety Degradation: Microbial degradation of furan-containing compounds has been documented. For many furan derivatives, a common initial step involves the oxidation of the furan ring. For instance, some microorganisms can hydroxylate the furan ring, leading to the formation of intermediates that can undergo ring cleavage. While specific pathways for 2-phenylfuran are not extensively detailed in existing literature, the general mechanism for furan degradation often involves the formation of furoic acid. This is then further metabolized, potentially leading to a breakdown of the heterocyclic ring structure.

A hypothetical biodegradation pathway for this compound could involve initial enzymatic attack on the furan ring, potentially leading to ring opening. Alternatively, hydrolysis of the linkage between the furan and dihydroimidazole rings could occur, breaking the molecule into separate phenyl-furan and dihydroimidazole derivatives, which would then be subject to their own degradation pathways.

Table 1: Potential Microbial Degradation Pathways for this compound Based on Related Compounds

| Moiety | Initial Step | Key Intermediates | Potential End Products |

| Phenyl-Furan | Oxidation/Hydroxylation of the furan ring | Phenyl-furoic acid, hydroxylated phenyl-furans | Phenyl-substituted aliphatic acids, CO2, H2O |

| Dihydroimidazole | Hydrolysis of the ring | Substituted ethylenediamine derivatives | Ammonia, CO2, H2O |

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, the breakdown of compounds by light, is another critical process in the environmental fate of this compound. The phenyl-furan and dihydroimidazole components will exhibit different susceptibilities to photodegradation.

Phenyl-Furan Moiety Photodegradation: Phenyl-substituted aromatic compounds can absorb ultraviolet (UV) radiation from sunlight, which can lead to their photochemical transformation. For phenyl-substituted furans, potential photodegradation pathways could include photoisomerization, where the arrangement of atoms in the molecule is altered, or photo-oxidation, leading to the cleavage of the furan ring. The presence of the phenyl group can influence the photostability of the furan ring. Some studies on related compounds, such as polybrominated diphenyl ethers, show that photodegradation can lead to the formation of dibenzofurans through intramolecular elimination. nih.gov While this is a different class of compound, it highlights the potential for complex photochemical reactions involving phenyl-substituted heterocycles. Photolysis of the neonicotinoid insecticide dinotefuran, which also contains a furan ring, has been shown to be a significant transformation process in aquatic environments. nih.gov

Dihydroimidazole Moiety Photodegradation: The photochemical stability of the dihydroimidazole ring itself is not extensively documented in the context of environmental degradation. However, the imidazole ring, a related aromatic structure, can undergo photochemical reactions. The specific substituents on the ring can significantly impact its photostability.

Table 2: Potential Photodegradation Reactions for this compound

| Moiety | Type of Reaction | Potential Products | Influencing Factors |

| Phenyl-Furan | Photo-oxidation | Phenyl-substituted ring-opened products, hydroxylated derivatives | Wavelength of light, presence of photosensitizers |

| Phenyl-Furan | Photoisomerization | Structural isomers of this compound | Solvent/environmental matrix |

| Dihydroimidazole | Photo-oxidation (less likely) | Ring-opened aliphatic amines | Presence of reactive oxygen species |

Environmental Monitoring and Trace Analysis of this compound Residues

The detection and quantification of this compound residues in environmental samples such as soil and water are crucial for assessing its environmental impact. While methods specific to this compound are not established, analytical techniques used for other heterocyclic compounds, including furan and imidazole derivatives, are applicable.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of trace levels of organic pollutants in complex environmental matrices. nih.govmdpi.comnih.gov This method offers high sensitivity and selectivity, allowing for the detection of compounds at concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.

For the analysis of this compound, a sample preparation step would be required to extract the compound from the environmental matrix and remove interfering substances. Solid-phase extraction (SPE) is a common technique for this purpose. The choice of the SPE sorbent and elution solvents would need to be optimized for the specific chemical properties of this compound.

Gas chromatography-mass spectrometry (GC-MS) could also be a suitable analytical technique, particularly if this compound is sufficiently volatile and thermally stable. Derivatization may sometimes be employed to improve the chromatographic behavior and detection of the target analyte.

Table 3: Analytical Methods for Trace Analysis of Related Heterocyclic Compounds

| Analytical Technique | Sample Matrix | Sample Preparation | Typical Limit of Quantification (LOQ) | Typical Recovery (%) |

| LC-MS/MS | Water | Solid-Phase Extraction (SPE) | 0.025–7.13 ng/g tandfonline.com | 67.5–119.6% tandfonline.com |

| LC-MS/MS | Soil | Supercritical Fluid Extraction (SFE) | Several µg/kg mdpi.com | Not specified |

| GC-MS | Food | Headspace-Solid Phase Microextraction (HS-SPME) | 0.060–0.117 ng/g | 98.4–99.8% |

| LC-MS/MS | Processed Meat | Magnetic Molecularly Imprinted Polymers (MMIPs) | 0.05 ng/g jfda-online.com | Not specified |

Furaline As a Chemical Formulation: Research Context of Its Components Focus on Furfuryl Alcohol

Historical Context of Furaline Formulation in Propellant Chemistry Research

The use of this compound and its primary component, furfuryl alcohol, in propellant chemistry dates back to the mid-20th century. renewable-carbon.eu This era saw significant research into various chemical combinations for rocket propulsion, driven by the burgeoning fields of rocketry and aerospace. iisc.ac.ineh.net

Development and Evaluation in Early Rocket Engine Propellant Systems

This compound was developed and evaluated as a liquid propellant in early rocket engine systems. In the early 1940s, a hypergolic system using furfuryl alcohol ("Fantol") and nitric acid was employed by German rocket designers for the ignition of the Enzian and Schmetterling missiles. renewable-carbon.eu The first liquid propellant rocket engine (LPRE) utilizing this compound was introduced in 1947 for an anti-aircraft missile. renewable-carbon.eu this compound continued to be used in various missiles and rockets in France, the United States, and Russia. renewable-carbon.eu Mixtures of furfuryl alcohol and aniline (B41778) were also used in American rockets like the MGM-5 Corporal ballistic missile and WAC Corporal and Aerobee sounding rockets. wikipedia.orgatamanchemicals.com The French company SEPR (Société d'Etudes pour la Propulsion par Réaction) utilized a mixture of 41% furfuryl alcohol, 41% xylidine, and 18% methanol (B129727), known as this compound, in experimental rocket engines for aircraft. wikipedia.orgatamanchemicals.comwikiwand.com

Chemical Principles of Hypergolic Ignition involving this compound Components

Hypergolic propellants are combinations of fuel and oxidizer that ignite spontaneously upon contact without the need for an external ignition system. wikipedia.org This characteristic simplifies engine design and enhances reliability. wikipedia.org Furfuryl alcohol is known to ignite hypergolically with strong oxidizers such as white fuming nitric acid or red fuming nitric acid. wikipedia.orgatamanchemicals.comatamanchemicals.comnih.govresearchgate.netresearchgate.net The this compound mixture, containing furfuryl alcohol, exhibits this hypergolic property when it comes into contact with nitric acid, leading to self-ignition. renewable-carbon.eu The hypergolic reaction between furfuryl alcohol and fuming nitric acid is rapid, spontaneous, and exothermic, leading to the formation of carbon. nih.govresearchgate.net This process involves the polymerization of furfuryl alcohol followed by in-situ carbonization. nih.govresearchgate.net The ignition delay for the furfuryl alcohol-nitric acid pair is approximately 20 milliseconds. ufpr.br

Historical Engineering and Aerospace Applications

This compound and furfuryl alcohol-based propellants found application in various historical engineering and aerospace projects. The first manned flight with a this compound rocket-boosted aircraft occurred in France in 1952. renewable-carbon.eu On September 9, 1954, the SO-9000 Trident, a prototype interceptor, undertook its first rocket-propelled flight using this compound. renewable-carbon.eu The Trident program aimed to develop a high-speed interceptor aircraft. wikipedia.org The SEPR 481 engine, which initially used nitric acid and kerosene (B1165875) with TX ignition, was later modified to use this compound due to its hypergolic nature with nitric acid, eliminating the need for a separate ignition system. ibb.ch The SEPR 631 engine, used in the SO 9050 Trident II, was similar to the SEPR 481 and also utilized hypergolic propellants. ibb.ch While the Trident program was eventually replaced by the Mirage III, which used a different LPRE fuel, this compound continued to be used in other rockets and missiles. renewable-carbon.eu

Historical applications include:

German Enzian and Schmetterling missiles (using furfuryl alcohol/nitric acid). renewable-carbon.eudalinyebo.com

American MGM-5 Corporal ballistic missile and WAC Corporal and Aerobee sounding rockets (using mixtures of furfuryl alcohol and aniline). wikipedia.orgatamanchemicals.com

French VERONIQUE and EMERAUDE rockets. renewable-carbon.eu

French SO-9000 Trident aircraft. renewable-carbon.euwikipedia.org

SEPR experimental rocket engines for aircraft in France. wikipedia.orgatamanchemicals.comwikiwand.comwikipedia.org

Interactive Data Table: Historical Applications of this compound and Furfuryl Alcohol in Rocketry

| Application | Country | Propellant Components | Oxidizer | Notes |

| Enzian and Schmetterling missiles | Germany | Furfuryl Alcohol ("Fantol") | Nitric Acid | Used for ignition of gasoline-propelled missiles. renewable-carbon.eudalinyebo.com |

| MGM-5 Corporal, WAC Corporal, Aerobee rockets | USA | Mixtures of Furfuryl Alcohol and Aniline | Nitric Acid | Used in ballistic and sounding rockets. wikipedia.orgatamanchemicals.com |

| VERONIQUE rocket | France | This compound | Nitric Acid | renewable-carbon.eu |

| EMERAUDE rocket | France | This compound | Nitric Acid | renewable-carbon.eu |

| SO-9000 Trident aircraft | France | This compound | Nitric Acid | Prototype interceptor aircraft. renewable-carbon.euwikipedia.org |

| SEPR experimental aircraft engines | France | This compound (41% FA, 41% xylidine, 18% methanol) | Nitric Acid | Used in experimental aircraft engines. wikipedia.orgatamanchemicals.comwikiwand.comwikipedia.org |

Synthesis and Industrial Production of Furfuryl Alcohol (FA), a Primary Component of this compound

Furfuryl alcohol is a key component of the this compound formulation. Industrially, it is primarily produced through the hydrogenation of furfural (B47365). wikipedia.orgatamanchemicals.comatamanchemicals.com Furfural itself is typically derived from renewable biomass sources. wikipedia.orgatamanchemicals.com

Bio-Based Production of Furfural from Lignocellulosic Biomass (e.g., corncobs, sugar cane bagasse)

Furfural is a platform chemical obtained from the acid hydrolysis and dehydration of pentosans present in lignocellulosic biomass. scirp.orgsamipubco.com Abundant agricultural residues such as corncobs, sugar cane bagasse, rice husk, and fruit shells are common feedstocks for furfural production. renewable-carbon.euwikipedia.orgatamanchemicals.comnih.govresearchgate.netresearchgate.netsamipubco.comresearchgate.netbohrium.comnih.gov The use of these renewable sources aligns with the concept of green chemistry. wikipedia.orgatamanchemicals.com

Acid Hydrolysis and Dehydration Processes

The production of furfural from lignocellulosic biomass involves a two-step process: acid hydrolysis and dehydration. scirp.orgsamipubco.com

Acid Hydrolysis: Hemicellulose, a major component of lignocellulose, is hydrolyzed under acidic conditions to produce monosaccharides, primarily xylose and arabinose. scirp.orgsamipubco.commdpi.com Dilute mineral acids such as sulfuric acid, hydrochloric acid, phosphoric acid, and nitric acid are commonly used as catalysts for this hydrolysis. samipubco.comresearchgate.net

Dehydration: The pentose (B10789219) sugars (xylose and arabinose) undergo further dehydration in an acidic environment to form furfural. scirp.orgsamipubco.comresearchgate.netmdpi.com This dehydration step is considered more complex and can be the rate-limiting step in furfural formation. mdpi.com

The process variables such as temperature, pressure, acid concentration, and the ratio of liquid to solid feedstock influence the furfural yield. researchgate.net A two-stage process involving pre-hydrolysis and dehydration can improve furfural yield. researchgate.net Furfural is often recovered from the reaction mixture through steam distillation. samipubco.com

Interactive Data Table: Key Steps in Furfural Production from Lignocellulosic Biomass

| Step | Process | Reactants | Products | Catalysts (Examples) |

| Acid Hydrolysis | Breaking down hemicellulose into pentoses | Hemicellulose, Water | Pentoses (Xylose, Arabinose) | Mineral acids (H₂SO₄, HCl, H₃PO₄, HNO₃) samipubco.comresearchgate.net |

| Dehydration | Converting pentoses to furfural | Pentoses | Furfural, Water | Brønsted acids, Lewis acids, Solid acid catalysts nih.govmdpi.com |

Green Chemistry Approaches in Furfural Production

The production of furfural, a key precursor to furfuryl alcohol, is increasingly focusing on green chemistry principles to enhance sustainability and reduce environmental impact. Furfural is primarily derived from the dehydration of pentoses, which are abundant in hemicellulose, a major component of agricultural residues like corn stover, rice husks, and bagasse ok.org.brchinimandi.com. This bio-based origin positions furfural as a potentially sustainable alternative to petrochemical-derived compounds ok.org.br.

Green chemistry approaches in furfural production aim to improve efficiency and minimize waste. These include the use of environmentally benign solvent systems, such as biphasic systems (e.g., water/γ-valerolactone or water/cyclopentyl methyl ether) that can effectively prevent the degradation of furfural in water and enhance its yield and selectivity rsc.orgrsc.orgresearchgate.net. The application of heterogeneous catalysts, which are easier to separate and reuse compared to homogeneous catalysts, is also a key aspect researchgate.netmdpi.com. Additionally, microwave heating is being explored as an activation technique to significantly reduce reaction times, contributing to a more sustainable process researchgate.net.

While traditional acid-catalyzed dehydration using strong acids like sulfuric or hydrochloric acid is common, it often results in yields not exceeding 55% at temperatures around 180 °C ok.org.brresearchgate.net. More environmentally friendly methods, such as those employing milder acid catalysts or integrating continuous removal of furfural from the reaction mixture, have shown improved yields, with some processes achieving up to 83% yield researchgate.net. Biocatalytic approaches utilizing enzymes are also emerging as a promising, more environmentally benign route for furfural production ok.org.brresearchgate.net.

Catalytic Hydrogenation of Furfural to Furfuryl Alcohol

The primary industrial method for producing furfuryl alcohol (FuOH) is through the catalytic hydrogenation of furfural (FF) wikipedia.orgcsic.es. This reaction selectively reduces the aldehyde group of furfural to a hydroxyl group, yielding furfuryl alcohol nih.gov. This transformation is crucial as furfuryl alcohol is a significant platform chemical with various applications, utilizing a large portion of the globally produced furfural csic.es.

The hydrogenation of furfural can be carried out in both gas and liquid phases csic.escsic.es. The gas-phase process using copper-based catalysts has been a preferred industrial route csic.esnih.gov. However, research continues to explore and develop more efficient and sustainable catalytic systems to improve selectivity, reduce reaction severity, and minimize environmental impact nih.govcsic.esmdpi.comacs.orgacs.orgacs.orgrsc.org.

Side reactions during furfural hydrogenation can lead to the formation of byproducts such as tetrahydrofurfuryl alcohol (THFA), methyl furan (B31954) (MF), and furan mdpi.comacs.orgrsc.orgacs.orgmdpi.com. Achieving high selectivity towards furfuryl alcohol is a key focus in catalyst development and reaction condition optimization mdpi.comacs.orgacs.orgmdpi.com.

Heterogeneous Catalysis Development (e.g., Cu, Fe, Pt, Pd, Co-based catalysts)

Heterogeneous catalysts play a crucial role in the hydrogenation of furfural to furfuryl alcohol due to their ease of separation and reusability mdpi.comacs.org. A wide range of metals, both noble and non-noble, have been investigated for this transformation.

Noble metal catalysts, including those based on Pt, Pd, and Ru, have demonstrated effectiveness in furfural hydrogenation nih.govacs.orgmdpi.com. For instance, Pt-based catalysts supported on various oxides have shown high conversion and selectivity to furfuryl alcohol under mild conditions acs.org. Palladium-based catalysts have also been studied, although their activity and selectivity can be influenced by factors such as particle size and support material mdpi.comrsc.org. Ruthenium supported on carbon materials, such as oxidized biochar, has shown promising results for furfuryl alcohol selectivity mdpi.com.

Non-noble metal catalysts, particularly those based on Cu, Fe, Co, and Ni, are gaining attention due to their abundance and lower cost nih.govacs.orgresearchgate.net. Copper-based catalysts are widely used and can exhibit high selectivity towards furfuryl alcohol by selectively hydrogenating the C=O bond nih.govacs.orgmdpi.com. The activity and selectivity of copper catalysts can be influenced by their preparation method and the presence of promoters mdpi.com. Iron and cobalt-based catalysts, often in combination with other metals or supported on various materials, have also been explored for furfural hydrogenation nih.govmdpi.comacs.orgresearchgate.netrscf.rulidsen.com. For example, Co-containing systems have shown high selectivity for furfuryl alcohol formation rscf.ru. Nickel catalysts, while having excellent hydrogenation activity, often require modification to improve selectivity towards furfuryl alcohol acs.org.

The support material for heterogeneous catalysts is also critical, influencing metal dispersion, stability, and catalytic performance mdpi.commdpi.commdpi.com. Materials like silica, activated carbon, metal oxides (e.g., TiO2, CeO2), and metal-organic frameworks (MOFs) have been used as supports mdpi.comacs.orgacs.orgmdpi.commdpi.comacs.orgacs.org.

Table 1 provides examples of heterogeneous catalysts used in furfural hydrogenation and their performance.

| Catalyst System | Metal(s) | Support | Key Findings | Source |

| Pt/oxide supports | Pt | SiO2, ZnO, γ-Al2O3, CeO2, MgO | High conversion and >99% selectivity to furfuryl alcohol under mild conditions. | acs.org |

| Pd/TiO2 | Pd | TiO2 | Effective for 2-methylfuran (B129897) synthesis at room temperature; selectivity influenced by solvent. | researchgate.net |

| Ru/oxidized biochar | Ru | Biochar | 93% furfuryl alcohol selectivity at 53% furfural conversion under optimized conditions. | mdpi.com |

| Cu/SiO2 (AE method) | Cu | SiO2 | Optimal performance with high turnover frequency and >99.9% furfuryl alcohol selectivity under mild conditions. | mdpi.com |

| Fe/C combined with K2CO3 | Fe | Carbon | Achieved 94% furfuryl alcohol yield under harsh conditions. | mdpi.com |

| Cu-Co/C | Cu, Co | Carbon | Highly selective to furfuryl alcohol; 96% yield achieved. | mdpi.com |

| Co-N-C (N-doped carbon confined Co) | Co | N-doped carbon | Full furfural conversion and >99% furfuryl alcohol selectivity with formic acid as hydrogen source. | researchgate.net |

| CuCoAl-LDH based catalysts | Cu, Co | LDH | High selectivity (>99%) for furfuryl alcohol formation. | rscf.ru |

Reaction Conditions Optimization (Temperature, Pressure, Solvent Effects)

Optimizing reaction conditions is crucial for maximizing furfuryl alcohol yield and selectivity while minimizing byproduct formation and energy consumption researchgate.netnih.govmdpi.com. Key parameters include temperature, hydrogen pressure, and the choice of solvent.

Temperature significantly impacts reaction rate and selectivity. Higher temperatures can increase conversion but may also favor the formation of byproducts like methyl furan through further hydrogenation or ring opening mdpi.commdpi.commdpi.comcjcatal.com. Conversely, lower temperatures can lead to lower conversion rates mdpi.com. Finding an optimal temperature range is essential for a specific catalyst system mdpi.commdpi.com.

Hydrogen pressure is another critical factor. Generally, increasing hydrogen pressure can enhance furfural conversion and selectivity towards hydrogenated products acs.orgcjcatal.com. However, excessive hydrogen pressure might lead to over-hydrogenation of the furan ring or competitive adsorption on the catalyst surface, hindering the desired reaction cjcatal.comhigfly.eu.

The solvent plays a vital role by influencing reactant solubility, catalyst stability, and reaction pathways mdpi.comacs.orgresearchgate.netrsc.org. Different solvents can affect the adsorption mode of furfural on the catalyst surface and the availability of hydrogen acs.orgrsc.org. Biphasic solvent systems, such as water/n-butanol or water/organic solvent mixtures, are often used to improve furfural solubility and facilitate product extraction, thereby preventing further reactions of furfuryl alcohol cjcatal.comrsc.orgmdpi.comresearchgate.net. Alcohols like ethanol, isopropanol, and methanol have also been explored as solvents and, in some cases, as hydrogen donors in catalytic transfer hydrogenation mdpi.comacs.orgacs.orgresearchgate.net.

Table 2 illustrates the effect of varying reaction conditions on furfural hydrogenation with specific catalysts.

| Catalyst System | Temperature (°C) | Pressure (bar/MPa) | Solvent | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) | Source |

| Fe/C + K2CO3 | 220 | High | Not specified | High | 94 | mdpi.com |

| Cu-Co/C | 140 | 30 bar | Not specified | High | 96 | mdpi.com |

| Ru/oxidized biochar | 80 | 10.35 bar | Water | 46 | 65 | mdpi.com |

| Ru/oxidized biochar | 105 | 10.35 bar | Water | 55 | 71 | mdpi.com |

| Ru/oxidized biochar | 130 | 10.35 bar | Water | Lower than 105°C | Not specified | mdpi.com |

| Cu/SBA-15-SO3H | 140 | 4 MPa | Water/n-butanol | Total xylose conversion | 62.6 (from xylose) | cjcatal.commdpi.comresearchgate.net |

| Pd/ACM | 180 | 2.04 MPa | Aqueous | High | Increased with pressure | acs.org |

| Co-N-C | 150 | Not specified | With formic acid | Full | >99 | researchgate.net |

One-Pot Synthesis Systems from Xylose

Developing one-pot synthesis systems for producing furfuryl alcohol directly from xylose, a sugar component of biomass, is an attractive approach for streamlining the process and improving efficiency wikipedia.orgrsc.orgmdpi.com. These systems typically involve a cascade of reactions occurring in a single reactor, combining the dehydration of xylose to furfural and the subsequent hydrogenation of furfural to furfuryl alcohol rsc.orgmdpi.com.

One-pot conversion of xylose to furfuryl alcohol often utilizes bifunctional catalysts that possess both acid sites for dehydration and metal sites for hydrogenation cjcatal.comrsc.orgmdpi.com. Challenges in these systems include balancing the activity of the different catalytic sites and minimizing side reactions, such as the hydrogenation of xylose to xylitol (B92547) or the further hydrogenation of furfuryl alcohol cjcatal.commdpi.comresearchgate.net.

Research has explored various bifunctional catalyst systems for this one-pot transformation. For instance, a bifunctional Cu/SBA-15-SO3H catalyst has been employed for the one-pot conversion of xylose to furfuryl alcohol in a biphasic solvent system, achieving a notable yield cjcatal.commdpi.comresearchgate.net. Another approach involves using formic acid as both an acid catalyst and a hydrogen donor in the presence of a suitable catalyst like N-doped carbon-confined Co acs.org.

Table 3 presents examples of one-pot synthesis systems for furfuryl alcohol from xylose.

| Catalyst System | Starting Material | Hydrogen Source | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Source |

| Cu/SBA-15-SO3H | Xylose | H2 | Water/n-butanol | 140 | 4 | 62.6 (from xylose) | cjcatal.commdpi.comresearchgate.net |

| Pt/SiO2 and sulfated ZrO2 | Xylose | H2 | Solvent dependent | Not specified | Not specified | Feasible | researchgate.netrsc.org |

| Co-N-C | Xylose | Formic acid | Not specified | 160 | Not specified | 69.5 (from xylose) | acs.org |

| SO42−/SnO2-CS + E. coli CF whole-cells | D-xylose | HCOONa | DES–water | 35 (biocatalysis step) | Not specified | 35.7 (based on D-xylose) | mdpi.com |

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic approaches offer promising, often milder and more selective, alternatives for the production of furfuryl alcohol from furfural or directly from biomass-derived sugars nih.govacs.orgacs.orgmdpi.combohrium.comdrpress.orgeurekalert.orgmdpi.comresearchgate.net. These methods leverage the specificity and efficiency of enzymes or whole cells as catalysts.

Biocatalytic hydrogenation of furfural to furfuryl alcohol can be carried out using enzymes like alcohol dehydrogenases (ADH) or by whole-cell biocatalysts, such as certain yeast strains or recombinant Escherichia coli cells nih.govacs.orgacs.orgmdpi.combohrium.comdrpress.orgmdpi.comresearchgate.net. These processes often operate under mild conditions, such as room temperature and aqueous media, avoiding the high temperatures, pressures, and organic solvents typically required in traditional chemical hydrogenation acs.orgacs.org.

One challenge in whole-cell biocatalysis is the potential toxicity of high concentrations of furfural to the microorganisms acs.org. However, research is focused on developing tolerant strains or optimizing conditions to mitigate this issue acs.orgbohrium.com.

Chemoenzymatic approaches combine chemical and enzymatic steps in a tandem or one-pot system mdpi.combohrium.comdrpress.orgeurekalert.orgresearchgate.net. For example, a chemoenzymatic route for producing furfuryl alcohol from corncob involves an initial chemical step using a solid acid catalyst to convert biomass into furfural, followed by a biocatalytic step using whole cells to hydrogenate furfural to furfuryl alcohol drpress.orgresearchgate.net. Another chemoenzymatic strategy involves the tandem catalysis of biomass-derived D-xylose to furfuryl alcohol using a solid acid chemocatalyst and a reductase biocatalyst in a deep eutectic solvent-water system mdpi.com. These hybrid approaches aim to capitalize on the advantages of both chemical and biological catalysis for efficient and sustainable production.

Sustainable Production and Renewable Chemical Status of Furfuryl Alcohol